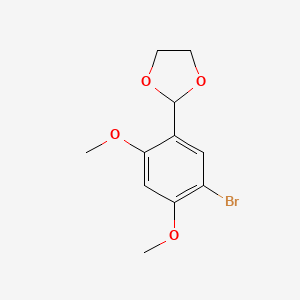
Ethyl 2-chloro-4-methylnicotinate
概要
説明
科学的研究の応用
Synthesis and Development of Antagonists and Intermediates
Ethyl 2-chloro-4-methylnicotinate has been identified as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been used in the development of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This work involves coupling ethyl 6-chloro-5-cyano-2-methylnicotinate with 4-piperidinecarboxylic acid to produce pyridine acid, further coupled to benzylsulfonamide to afford AZD1283. This synthesis supports both preclinical and clinical studies, demonstrating the compound's significance in drug development (Andersen et al., 2013).
Biocatalysis and Optical Purity
In another research area, ethyl 2-chloro-4-methylnicotinate's derivatives have been explored for their potential in producing chiral drugs. For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester to ethyl (S)-4-chloro-3-hydroxybutanoate ester ((S)-CHBE) by biocatalysis highlights the process's advantages, such as low cost, high yield, and high enantioselectivity. This showcases the role of ethyl 2-chloro-4-methylnicotinate derivatives in the biosynthesis of optically pure compounds used in the production of chiral drugs, including statins (Ye, Ouyang, & Ying, 2011).
Chemical Reaction Mechanisms and Synthesis Improvement
The compound has been central to addressing impurities in the synthesis of intermediates for P2Y12 antagonists. A detailed study revealed a mechanism of formation for major impurities, leading to significant process improvements. This resulted in an increase in the overall process yield from 15% to 73%, showing the compound's role in refining synthetic routes (Bell et al., 2012).
Catalysis and Annulation Reactions
Ethyl 2-chloro-4-methylnicotinate and its derivatives are utilized in catalysis and annulation reactions, illustrating their versatility in organic synthesis. For instance, ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming highly functionalized tetrahydropyridines. Such reactions demonstrate the compound's application in creating complex molecular architectures with high yields and regioselectivity (Zhu, Lan, & Kwon, 2003).
Innovative Synthesis Techniques
Moreover, the compound's derivatives have been used in innovative synthesis techniques, such as the stereoselective synthesis of optical isomers and facilitating [2+2]-cycloaddition reactions. These studies not only contribute to the field of synthetic chemistry but also to the development of new materials and drugs (Kluson et al., 2019).
Safety And Hazards
Ethyl 2-chloro-4-methylnicotinate is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It’s important to handle this compound with appropriate safety measures.
特性
IUPAC Name |
ethyl 2-chloro-4-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-6(2)4-5-11-8(7)10/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCWUIFQBCQSAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472148 | |
| Record name | ethyl 2-chloro-4-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-4-methylnicotinate | |
CAS RN |
50840-02-3 | |
| Record name | ethyl 2-chloro-4-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

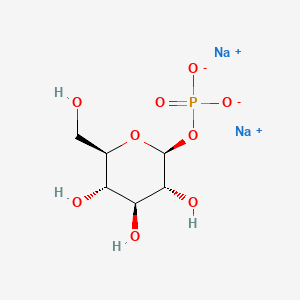
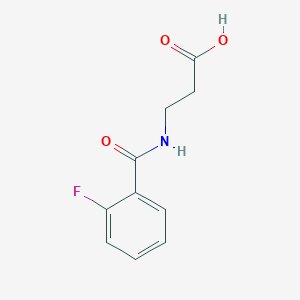
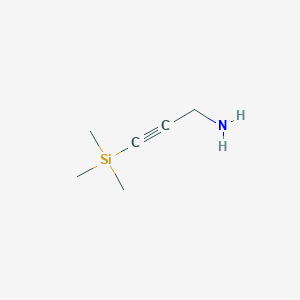
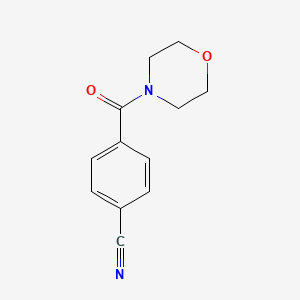

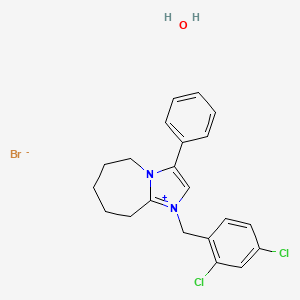
![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)
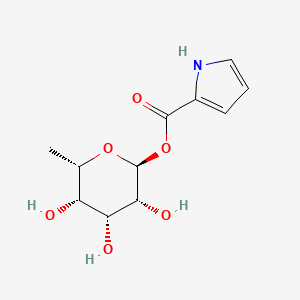
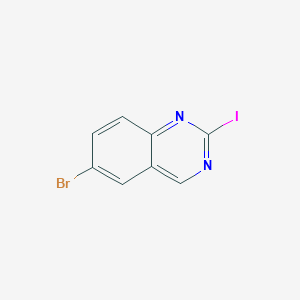

![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)


